molecular formula C18H25NO4S B2889591 (E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 898425-95-1

(E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2889591
CAS No.: 898425-95-1
M. Wt: 351.46
InChI Key: NTPTYWWVUZEUMQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H25NO4S and its molecular weight is 351.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermoresponsive Polymers

Acrylamide derivatives with cyclic orthoester groups have been synthesized and studied for their aqueous solution properties. These polymers exhibit thermosensitive behaviors, dissolving in water at low temperatures and demonstrating different lower critical solution temperatures (LCSTs). They are also susceptible to hydrolysis under mildly acidic conditions, indicating potential applications in environmentally responsive materials and drug delivery systems (Du et al., 2010).

Polymerization Techniques

Homopolymers of a monosubstituted acrylamide, containing an amino acid moiety, have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight and low polydispersity. Such precision in polymer synthesis could be crucial for biomedical applications, including drug delivery and tissue engineering (Mori, Sutoh, & Endo, 2005).

Corrosion Inhibition

Acrylamide derivatives have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions. Their effectiveness, determined through chemical and electrochemical methods, suggests applications in protecting metals from corrosion, particularly in industrial settings where nitric acid is used (Abu-Rayyan et al., 2022).

Biocompatible Analogs

Poly[oligo(ethylene glycol) (meth)acrylamides] have been synthesized as biocompatible PEG analogs. These polymers exhibit improved solubility in water and alcohols compared to their counterparts, and their thermosensitive behavior can be tuned, making them suitable for biomedical applications, such as drug delivery systems (Chua et al., 2012).

Photoinitiated Polymerization

Photoinitiated dispersion polymerization of acrylamide has been explored using poly(acrylic acid)-graft-nonylphenoxypoly(ethylene oxide) as the dispersant. This technique yields polymers of high molecular weight quickly and could be applied in the rapid production of water-soluble polymers for various industrial applications (Wantai, 2005).

Properties

IUPAC Name

(E)-N-butyl-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-3-4-12-19(16-11-13-24(21,22)14-16)18(20)10-7-15-5-8-17(23-2)9-6-15/h5-10,16H,3-4,11-14H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPTYWWVUZEUMQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.